5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylicacidhydrobromide
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Overview
Description
5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylicacidhydrobromide is a heterocyclic compound that contains both thiazole and furan rings. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylicacidhydrobromide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylthiazole with furan-3-carboxylic acid under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylicacidhydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or furan rings .
Scientific Research Applications
5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylicacidhydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylicacidhydrobromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit microbial enzymes, leading to antimicrobial effects. The furan ring can also participate in binding interactions, enhancing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Tiazofurin: An anticancer drug with a thiazole ring.
Uniqueness
5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylicacidhydrobromide is unique due to the combination of thiazole and furan rings in its structure. This dual-ring system provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8BrNO3S |
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Molecular Weight |
290.14 g/mol |
IUPAC Name |
5-(2-methyl-1,3-thiazol-4-yl)furan-3-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C9H7NO3S.BrH/c1-5-10-7(4-14-5)8-2-6(3-13-8)9(11)12;/h2-4H,1H3,(H,11,12);1H |
InChI Key |
GHTKBWWIJXPRCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CO2)C(=O)O.Br |
Origin of Product |
United States |
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